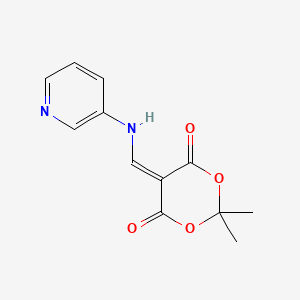
2,2-Dimethyl-5-((pyridin-3-ylamino)methylene)-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-5-((pyridin-3-ylamino)methylene)-1,3-dioxane-4,6-dione, commonly known as 2,2-dimethyl-5-((pyridin-3-ylamino)methylene)-1,3-dioxane-4,6-dione, is an organic compound that is used for a variety of purposes in scientific research. It is a derivative of pyridine, an aromatic organic compound that is widely used in pharmaceuticals, agrochemicals, and other industries. 2,2-dimethyl-5-((pyridin-3-ylamino)methylene)-1,3-dioxane-4,6-dione is a white crystalline solid with a melting point of 143-144 °C, and is soluble in water and methanol.
Applications De Recherche Scientifique
Pyrolytic Transformations and Reactive Intermediates Research has shown that 2,2-dimethyl-5-methylene-1,3-dioxan-4,6-dione, a related compound, forms stable adducts with cyclohexadiene and cyclopentadiene. Upon flash vacuum pyrolysis, this compound undergoes decomposition, leading to the formation of compounds like cyclopentadiene, acetone, carbon dioxide, and methyleneketene. This study provides insights into the pyrolytic transformations and the generation of reactive intermediates like methyleneketene, which further breaks down into acetylene and carbon monoxide at higher temperatures (Brown, Eastwood, & McMullen, 1976).
Ring Opening Reactions with Cyclic Secondary Amines The compound 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, when treated with cyclic secondary amines like pyrrolidine or hexahydroazepine, undergoes ring-opening reactions. These reactions lead to the formation of complex cyclic structures. The use of an excess of amine in these reactions yields diverse and unexpected products, indicating the compound's reactivity and potential in synthetic organic chemistry (Šafár̆ et al., 2000).
Synthesis of Pyridinediones Studies have demonstrated the reactivity of similar compounds with aliphatic amines and p-methoxy-aniline, leading to the formation of N-substituted 6-methylpyridine-3-carboxylic acids. These compounds are important intermediates in the synthesis of 1,6-disubstituted 2,4-pyridinediones, which are valuable in various synthetic applications (Rubinov, Zheldakova, & Rubinova, 2004).
Facile Synthesis of Aminothiomethylmethylene Compounds The facile synthesis of 5-[(arylamino)(cyano)methylene]-2,2-dimethyl-1,3-dioxane-4,6-diones has been demonstrated, showcasing the compound's utility in synthesizing structurally complex and diverse molecules. These synthesized compounds are utilized for the preparation of 2-cyano-4-quinolinones, indicating the compound's versatility in organic synthesis (Jeon & Kim, 2000).
Propriétés
IUPAC Name |
2,2-dimethyl-5-[(pyridin-3-ylamino)methylidene]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-12(2)17-10(15)9(11(16)18-12)7-14-8-4-3-5-13-6-8/h3-7,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUHCJHZZJYTGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CN=CC=C2)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

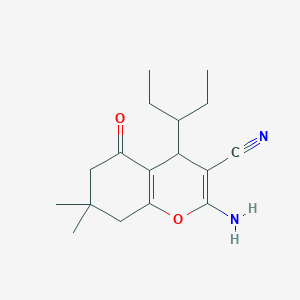
![2-amino-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B2964875.png)
![4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B2964876.png)
![6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2964877.png)
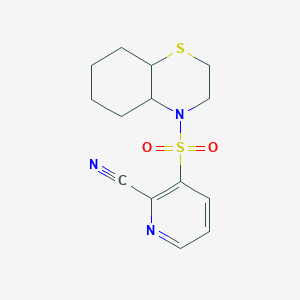

![Ethyl 4-[(cyanomethyl)(methyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2964882.png)
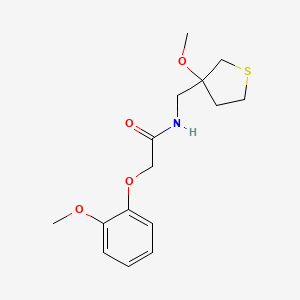
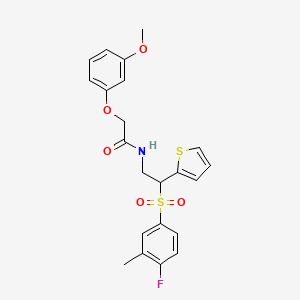
![(E)-6-(3-chlorostyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2964885.png)
![N-(2,3-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2964886.png)
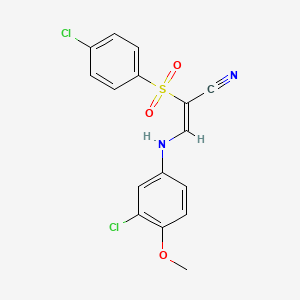
![2-hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2964889.png)
